tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Medicinal Chemistry Antiviral Research HIV

Accelerate your CCR5 antagonist program with this pre-functionalized piperidine scaffold. The 3-methylureido pharmacophore and Boc protection eliminate 1-2 synthetic steps vs. generic analogs, reducing cost and improving yield. Documented 89% synthetic route ensures scalability. Ideal for med chem hit-to-lead optimization and process R&D. Order now to streamline your synthesis.

Molecular Formula C12H23N3O3
Molecular Weight 257.33
CAS No. 1233955-69-5
Cat. No. B3027149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
CAS1233955-69-5
Molecular FormulaC12H23N3O3
Molecular Weight257.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC
InChIInChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-9(6-8-15)14-10(16)13-4/h9H,5-8H2,1-4H3,(H2,13,14,16)
InChIKeySINHKVHBWLTXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS 1233955-69-5): A Defined Chemical Building Block for Targeted Synthesis


tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS 1233955-69-5) is a protected piperidine derivative with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol. It is structurally defined by a central piperidine ring substituted at the 4-position with a 3-methylureido group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This compound functions as a versatile small molecule scaffold and an advanced intermediate in organic synthesis, particularly for constructing compounds targeting chemokine receptors .

Why Substituting tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate with Generic Piperidines Fails


Simple, generic piperidine derivatives like tert-butyl 4-aminopiperidine-1-carboxylate cannot be directly interchanged with tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate in established synthetic routes. The key differentiator is the pre-installed 3-methylureido group at the 4-position of the piperidine ring. This specific functional group is a critical pharmacophoric element for interacting with target proteins, particularly in the development of CCR5 antagonists [1]. Substituting the target compound with a simpler analog would necessitate additional, often inefficient, synthetic steps to install this essential moiety, increasing the cost of goods, reducing overall yield, and potentially introducing unwanted byproducts. Furthermore, the Boc protecting group is specifically chosen for its orthogonality and compatibility with subsequent steps involving the methylureido moiety, a strategic advantage lost with unprotected or differently protected analogs [2].

Quantifiable Evidence for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS 1233955-69-5)


Evidence Item 1: Functional Differentiation as a Specific CCR5 Antagonist Intermediate

The compound has been identified as a key intermediate for synthesizing potent CCR5 antagonists, a class of compounds investigated for HIV treatment. Preliminary pharmacological screening indicates its utility in this application [1]. In contrast, closely related analogs like tert-butyl 4-aminopiperidine-1-carboxylate serve as more generic building blocks for a broader range of targets, including bromodomain and HepG2 cell cycle inhibitors, and lack the specific pre-functionalization for CCR5-targeted chemistry [2].

Medicinal Chemistry Antiviral Research HIV

Evidence Item 2: Process Differentiation via an Optimized, High-Yield Synthetic Route

A 2024 patent application from a major pharmaceutical company details an optimized synthetic route for this specific compound, achieving an overall yield of 89% while reducing hazardous byproducts [1]. This is a substantial improvement over a previously reported total molar yield of 87% for a multi-step process yielding the closely related deprotected hydrochloride salt . This newer, higher-yielding route enhances the cost-effectiveness and reliability of supply for the target compound.

Process Chemistry Scalable Synthesis API Intermediate

Evidence Item 3: Structural Differentiation and Implications for Potency in CCR5 Ligands

Analysis of structure-activity relationship (SAR) data for piperidine-based CCR5 ligands reveals the critical importance of the 4-position substitution. While the target compound itself is an intermediate, its specific 3-methylureido substitution pattern is a direct precursor to high-affinity ligands. For instance, a more elaborated analog containing the same 4-(3-methylureido)piperidine core (BDBM50104265) exhibits an IC50 of 120 nM against the human CCR5 receptor [1]. In contrast, simple 4-aminopiperidine analogs lacking this specific urea motif generally show significantly lower affinity or are not active in this context .

Structure-Activity Relationship (SAR) CCR5 Antagonists Drug Discovery

Optimal Application Scenarios for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS 1233955-69-5)


Scenario 1: Accelerated Synthesis of CCR5 Antagonist Lead Series

Medicinal chemistry teams engaged in hit-to-lead or lead optimization programs targeting the CCR5 receptor should prioritize this compound. Its pre-installed 3-methylureido group directly aligns with the pharmacophore required for potent CCR5 antagonism, as inferred from SAR studies [1]. Using this building block eliminates the need for post-coupling functionalization of the piperidine ring, potentially shortening synthetic routes by 1-2 steps and enabling faster exploration of chemical space around the core.

Scenario 2: Large-Scale Synthesis of Advanced Intermediates for GMP Production

Process chemistry groups tasked with scaling up the production of a preclinical or clinical candidate containing a 4-(3-methylureido)piperidine motif will find this compound strategically valuable. Its availability with a documented, high-yielding (89%) synthetic route [2] provides a solid foundation for process development, reducing technical risk and ensuring a more predictable cost of goods compared to developing a new route from simpler, non-functionalized starting materials.

Scenario 3: Structure-Activity Relationship (SAR) Studies on Piperidine Core Modifications

For researchers exploring the SAR of piperidine-based inhibitors where the 3-methylureido group is a conserved motif, this compound serves as the ideal core scaffold. It allows for focused derivatization at other positions (e.g., on the piperidine nitrogen after Boc deprotection) while maintaining a constant, validated pharmacophore. This approach ensures that observed changes in activity are directly attributable to the intended peripheral modifications, rather than to unintended alterations in the central binding element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.